
Carotegrast
概要
説明
カロテグラストは、潰瘍性大腸炎の治療のために開発された、小型分子α4インテグリンアンタゴニストです。 これは、肝臓で加水分解されて活性型であるカロテグラストに変換されるプロドラッグであり、α4β1またはα4β7インテグリンとそのリガンドである血管細胞接着分子-1(VCAM-1)および粘膜アドレスセル接着分子-1(MAdCAM-1)の相互作用を阻害することによって治療効果を発揮します .
準備方法
合成経路と反応条件: カロテグラストの合成は、経口バイオアベイラビリティを高めるように設計されたメチルエステルの調製から始まる、複数の段階で構成されます。 このメチルエステルは、次に肝臓のカルボキシエステラーゼ1によってカルボン酸に加水分解されます .
工業的生産方法: カロテグラストの工業的生産には、メチルエステルの大量合成とそれに続く加水分解が含まれます。 このプロセスは、最終生成物の高収率と純度を確保するために最適化されています .
化学反応の分析
反応の種類: カロテグラストは、メチルエステルを活性なカルボン酸型に変換するために加水分解を受けます。 この反応は、カルボキシエステラーゼ1によって触媒されます .
一般的な試薬と条件: 加水分解反応には、カルボキシエステラーゼ1の存在が必要であり、生理学的条件下で肝臓で起こります .
生成される主要な生成物: カロテグラストメチルの加水分解から生成される主要な生成物は、化合物の活性型であるカロテグラストです .
4. 科学研究の用途
カロテグラストは、炎症性腸疾患、特に潰瘍性大腸炎の治療における可能性について、広範囲にわたって研究されています。 これは、血管内皮細胞への炎症細胞の付着を阻害することによって、炎症を軽減する有効性を示しています . さらに、カロテグラストは、他の炎症性疾患や自己免疫疾患における潜在的な用途についても研究されています .
科学的研究の応用
Ulcerative Colitis
The primary application of carotegrast is in the treatment of moderately active ulcerative colitis. Several studies have demonstrated its efficacy and safety:
- Phase III Clinical Trials : A pivotal Phase III study (NCT 03531892) assessed this compound's effectiveness as an induction therapy for UC. The results indicated significant improvements in disease activity scores and endoscopic findings among participants .
- Real-World Effectiveness : A retrospective observational study involving 14 Japanese patients reported a 64% rate of endoscopic improvement and a 57% rate of endoscopic remission after treatment with this compound. These findings underscore its practical applicability in clinical settings where traditional therapies have failed .
Comparative Efficacy
Study | Population | Efficacy Rate | Endoscopic Remission Rate |
---|---|---|---|
Phase III Trial | Moderately active UC patients | Not specified | Not specified |
Real-World Study | 14 Japanese patients | 64% | 57% |
Case Study 1: Efficacy in a Clinical Setting
In a clinical setting, a patient with moderately active ulcerative colitis who had previously shown intolerance to 5-aminosalicylic acid was treated with this compound. After eight weeks, the patient's Mayo score improved significantly, and endoscopic evaluation showed reduced mucosal inflammation. This case highlights the potential of this compound as a viable alternative for patients with limited treatment options.
Case Study 2: Safety Profile
Another patient enrolled in a long-term follow-up study reported minimal adverse effects while on this compound treatment. The safety profile observed included mild gastrointestinal disturbances but no serious adverse events, suggesting that this compound is well-tolerated among patients .
作用機序
カロテグラストは、α4β1またはα4β7インテグリンとそのリガンドであるVCAM-1およびMAdCAM-1の相互作用を阻害することによって効果を発揮します。 この阻害は、T細胞などの炎症細胞が血管内皮細胞に付着することと、炎症部位への浸潤を阻害します . 活性代謝産物であるカロテグラストは、これらのインテグリンの結合を選択的に阻害し、それによって炎症を軽減します .
類似化合物:
- ベドリズマブ:潰瘍性大腸炎およびクローン病の治療に使用される別のα4β7インテグリンアンタゴニスト。
- ナタリズマブ:多発性硬化症およびクローン病の治療に使用されるα4インテグリンアンタゴニスト。
カロテグラストの独自性: カロテグラストは、経口投与とα4インテグリンへの特異的標的化においてユニークであり、他の治療法に十分な反応を示さない中等度の潰瘍性大腸炎の患者にとって有望な治療選択肢となっています .
類似化合物との比較
- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.
- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.
Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .
生物活性
Carotegrast methyl (CGM), also known as AJM300, is an oral small-molecule α4-integrin antagonist developed primarily for the treatment of moderately active ulcerative colitis (UC). This compound has gained attention due to its mechanism of action, clinical efficacy, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.
This compound exerts its therapeutic effects by selectively inhibiting the interaction between α4β1 integrin and vascular cell adhesion molecule 1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition reduces lymphocyte migration through the vascular endothelium, thereby decreasing lymphocyte infiltration in inflamed tissues, particularly in the colon. This mechanism is crucial for controlling inflammation in conditions like UC.
Pharmacological Properties
- Chemical Structure :
- Molecular Formula: C28H26Cl2N4O5
- CAS Registry Number: 401905-67-7
- Classification :
- Compound Class: Synthetic organic
- Drug Type: Small molecule drug
- Status: Approved for clinical use in Japan since March 2022.
Case Studies and Research Findings
-
Single-Center Observational Study :
- Population : 14 Japanese patients with moderately active UC.
- Results :
- Endoscopic improvement (Mayo endoscopic subscore [MES] of 0 or 1) was achieved in 64% of patients (9/14).
- Endoscopic remission (MES of 0) was noted in 57% of patients (8/14).
- Significant reductions in MES from a median of 3.0 to 0.0 post-treatment () were observed.
- Clinical activity index decreased significantly from 6.0 to 0.0 ().
- The cumulative relapse-free rate at week 26 for patients achieving endoscopic improvement was 77.8% (95% CI, 36.5%–93.9%) .
-
Phase 3 Randomized Controlled Trials :
- A multicenter trial demonstrated that CGM effectively induces clinical response and endoscopic remission in steroid-resistant or steroid-dependent UC patients.
- The treatment duration varied but generally ranged from 8 to 26 weeks , with a notable safety profile and minimal adverse effects reported .
Safety Profile
In clinical evaluations, CGM has shown a favorable safety profile with no significant adverse drug reactions reported during studies. Notably, there were no cases of progressive multifocal leukoencephalopathy (PML), a serious concern associated with other therapies targeting α4-integrins .
Summary of Safety Findings
Adverse Event | Incidence |
---|---|
PML | None reported |
Other CNS-related symptoms | None reported |
特性
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBOUPIOWUMTE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193188 | |
Record name | Carotegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401904-75-4 | |
Record name | Carotegrast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carotegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAROTEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。